molecular formula C19H22N6O3S B2500673 1-[(CARBAMOYLMETHYL)SULFANYL]-N-CYCLOHEXYL-4-METHYL-5-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE CAS No. 1105232-09-4

1-[(CARBAMOYLMETHYL)SULFANYL]-N-CYCLOHEXYL-4-METHYL-5-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE

Cat. No.: B2500673
CAS No.: 1105232-09-4
M. Wt: 414.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(CARBAMOYLMETHYL)SULFANYL]-N-CYCLOHEXYL-4-METHYL-5-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of 1,2,4-triazole-containing scaffolds. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry . The unique structure of this compound, which includes a triazole ring fused with a quinazoline moiety, makes it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of 1-[(CARBAMOYLMETHYL)SULFANYL]-N-CYCLOHEXYL-4-METHYL-5-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to improve yield and reduce production costs.

Chemical Reactions Analysis

1-[(CARBAMOYLMETHYL)SULFANYL]-N-CYCLOHEXYL-4-METHYL-5-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. In industry, it is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-[(CARBAMOYLMETHYL)SULFANYL]-N-CYCLOHEXYL-4-METHYL-5-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The triazole ring in its structure allows it to form hydrogen bonds and dipole interactions with biological receptors . This interaction can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial, antifungal, and anticancer effects .

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)sulfanyl-N-cyclohexyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-24-17(28)13-8-7-11(16(27)21-12-5-3-2-4-6-12)9-14(13)25-18(24)22-23-19(25)29-10-15(20)26/h7-9,12H,2-6,10H2,1H3,(H2,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBMYNHMXYXLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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